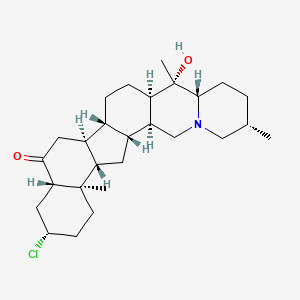

3-beta-chloro-Imperialine

Description

Overview of Steroidal Alkaloids as Complex Natural Products in Chemical Biology

Steroidal alkaloids are a significant class of natural products characterized by a steroidal skeleton that incorporates a nitrogen atom, either in the ring system or a side chain. nih.govkib.ac.cn These compounds are predominantly found in certain plant families, such as Apocynaceae, Buxaceae, Liliaceae, and Solanaceae, as well as in some marine organisms and amphibians. nih.govresearchgate.net Their structural diversity is vast, leading to a wide array of biological activities that have captured the attention of medicinal chemists and chemical biologists. nih.govnih.gov

The inherent complexity and varied functionalities of steroidal alkaloids make them valuable scaffolds in the search for new therapeutic agents. nih.gov Their biological activities are extensive and include anticancer, anti-inflammatory, analgesic, and antimicrobial effects. nih.gov A notable example of a clinically successful drug derived from a steroidal scaffold is abiraterone (B193195) acetate, used in the treatment of prostate cancer, which underscores the therapeutic potential of this class of compounds. nih.govnih.govresearchgate.net The study of steroidal alkaloids in chemical biology involves isolating new compounds, elucidating their structures, and investigating their mechanisms of action at a molecular level. nih.gov

| Key Characteristics of Steroidal Alkaloids | Description | References |

| Core Structure | Possess a fundamental steroid skeleton with an integrated nitrogen atom. | nih.govkib.ac.cn |

| Natural Sources | Primarily isolated from plant families like Liliaceae, Solanaceae, Buxaceae, and Apocynaceae. | nih.govresearchgate.net |

| Biological Activities | Exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties. | nih.gov |

| Therapeutic Relevance | Serve as important lead compounds in drug discovery, with examples like abiraterone acetate. | nih.govnih.govresearchgate.net |

The Role of Imperialine (B1671802) as a Pivotal Cevane Alkaloid Scaffold in Drug Discovery

Imperialine is a prominent member of the cevanine-type steroidal alkaloids, a subgroup characterized by a specific hexacyclic ring system. researchgate.netmdpi.com It is primarily isolated from plants of the Fritillaria genus, such as Fritillaria imperialis, which have been used in traditional medicine. iosrphr.orgbiomedres.us Imperialine itself has demonstrated a range of biological activities, including antitussive, expectorant, and anti-inflammatory effects. researchgate.netresearchgate.net

The structural framework of imperialine serves as a crucial starting point for medicinal chemists. Its complex yet modifiable scaffold allows for the synthesis of various derivatives to explore structure-activity relationships (SAR). researchgate.net The goal of these modifications is often to enhance potency, selectivity, or pharmacokinetic properties. The cevanine skeleton, with its defined stereochemistry, provides a unique three-dimensional architecture for interaction with biological targets. researchgate.net Research has shown that even minor modifications to the imperialine structure can lead to significant changes in biological activity, highlighting its importance as a pivotal scaffold in the development of new therapeutic agents. researchgate.net

Rationale for Investigating Halogenated Imperialine Derivatives at the C-3 Position

The introduction of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. nih.govresearchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The C-3 position of the steroidal skeleton is a common site for modification due to its accessibility and the significant impact of substituents at this position on biological activity. nih.govfrontiersin.org

The investigation of halogenated imperialine derivatives, specifically at the C-3 position, is driven by the hypothesis that such modifications can lead to compounds with improved or novel biological activities. For instance, the introduction of a chlorine atom, as in 3-beta-chloro-Imperialine (B582950), can alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. nih.gov This targeted modification allows researchers to systematically probe the SAR of the imperialine scaffold and to develop derivatives with potentially superior therapeutic properties compared to the parent compound. researchgate.net The synthesis of halogenated chalcones and other compounds has demonstrated that halogen atoms can significantly enhance cytotoxic and other biological activities. nih.govmdpi.com

Historical Context and Current Research Trajectories for C-3 Modified Steroidal Alkaloids

The structural modification of steroidal alkaloids has a rich history, with early efforts focused on understanding the relationship between structure and biological function. nih.gov Modifications at the C-3 position have been a consistent theme in this research. nih.govfrontiersin.org Early studies often involved simple functional group transformations, such as esterification or oxidation of the C-3 hydroxyl group. researchgate.netnih.gov For example, studies on pregnane-type alkaloids have shown that the nature and stereochemistry of the substituent at the C-3 position are critical for their cytotoxic activity. frontiersin.org

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTAIQOZSINDOZ-LRCDAWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating C-3 Stereochemistry (Alpha vs. Beta) and Halogenation with Biological Activity

The orientation of substituents on the steroidal backbone of imperialine (B1671802) plays a pivotal role in its interaction with biological targets. The stereochemistry at the C-3 position, specifically the alpha versus beta configuration of the chloro group, has been shown to be a critical determinant of its biological activity.

Research has highlighted that the alpha and beta isomers of 3-chloro-imperialine exhibit distinct pharmacological profiles. For instance, 3-alpha-chloro-imperialine has been identified as a potent blocker of cholinergic presynaptic modulation of glutamatergic afferents in the rat neostriatum tandfonline.com. This suggests a specific interaction with neuronal receptors that is favored by the alpha orientation of the chlorine atom.

In contrast, the 3-beta-chloro-Imperialine (B582950) isomer has been investigated for its potential as an antifungal agent. Docking studies have revealed that this compound demonstrates a superior binding affinity to the β-tubulin of Curvularia lunata, a fungal pathogen, with a dock score of -7.45 kcal/mol researchgate.net. This binding affinity surpasses that of the commercially available fungicide carbendazim (B180503) (-5.95 kcal/mol), indicating its potential as a lead compound for the development of new antifungal treatments researchgate.net.

Furthermore, studies on other 3-beta-substituted imperialine derivatives have shed light on the impact of the substituent at this position on anticholinergic activity. For example, the synthesis and evaluation of a series of 3-beta-esters of imperialine, such as 3-beta-acetoxyimperialine, 3-beta-propionoxyimperialine, and 3-beta-butyroxyimperialine, have demonstrated that the nature of the ester group influences the compound's potency against muscarinic receptors researchgate.net. Specifically, 3-beta-propionoxyimperialine and 3-beta-butyroxyimperialine displayed enhanced anticholinergic activity compared to the parent imperialine molecule researchgate.net. This underscores the significance of the substituent at the 3-beta position in modulating the biological response.

| Compound | Stereochemistry at C-3 | Biological Activity | Key Findings |

| 3-alpha-chloro-imperialine | Alpha | Blocker of cholinergic presynaptic modulation | Potently blocks glutamatergic afferents in the rat neostriatum. tandfonline.com |

| This compound | Beta | Antifungal | Superior binding affinity to fungal β-tubulin compared to carbendazim. researchgate.net |

| 3-beta-acetoxyimperialine | Beta | Anticholinergic | Exhibits anticholinergic activity. nih.gov |

| 3-beta-propionoxyimperialine | Beta | Anticholinergic | More potent anticholinergic activity than imperialine. researchgate.net |

| 3-beta-butyroxyimperialine | Beta | Anticholinergic | More potent anticholinergic activity than imperialine. researchgate.net |

Influence of Remote Structural Modifications on the Pharmacological Profile of this compound

One of the most critical remote functionalities is the keto group at the C-6 position. Studies on imperialinol, a derivative where the 6-keto group is reduced to a hydroxyl group, have revealed a marked decrease in anticholinergic activity researchgate.net. This finding strongly suggests that the 6-keto functionality is crucial for imparting the anticholinergic properties of imperialine and its derivatives, including this compound researchgate.netthieme-connect.com.

Another significant remote modification is the introduction of a glucoside moiety. For example, Imperialine-3-β-glucoside has been investigated for its interaction with AKT1, a key protein in cancer cell signaling pathways tandfonline.com. This glycosylation not only alters the solubility and pharmacokinetic properties of the molecule but also directs its biological activity towards different cellular targets.

| Modification | Location | Effect on Biological Activity | Implication for this compound |

| Reduction of 6-keto group to hydroxyl (Imperialinol) | C-6 | Decreased anticholinergic activity researchgate.net | The 6-keto group is likely essential for the anticholinergic activity of this compound. |

| Introduction of a glucoside moiety (Imperialine-3-β-glucoside) | C-3 | Interaction with AKT1, potential anticancer activity tandfonline.com | Glycosylation could be a strategy to modulate the activity and targeting of this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imperialine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For imperialine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their butyrylcholinesterase (BChE) inhibitory activity nih.govnih.gov.

These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity nih.gov. For instance, a 3D-QSAR model for BChE inhibitors might reveal that a bulky, electron-withdrawing group at a specific position on the imperialine scaffold enhances inhibitory potency.

The development of a robust QSAR model typically involves the following steps:

Dataset Selection: A series of imperialine derivatives with known biological activities (e.g., IC50 values for BChE inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure.

Calculation of Molecular Descriptors: Various physicochemical properties (descriptors) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. The model's predictive power is then rigorously validated.

While specific QSAR models for this compound are not extensively reported, the insights gained from models developed for other imperialine derivatives can guide the rational design of new analogs with improved activity.

| QSAR Technique | Key Principles | Application to Imperialine Derivatives |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. nih.gov | Used to study butyrylcholinesterase inhibitory activity, providing insights into the structural requirements for potency. nih.gov |

| 2D-QSAR | Uses 2D structural descriptors (e.g., topological indices, fragment counts) to model activity. | Can be used to predict the activity of new derivatives based on their 2D structure. |

Design and Synthesis of Library Compounds for Comprehensive SAR Exploration

To systematically explore the structure-activity relationships of this compound, the design and synthesis of a library of related compounds is a crucial strategy nih.govnih.gov. This involves the methodical modification of different parts of the molecule to probe the impact of various structural features on its biological activity.

A typical approach to building a compound library based on the this compound scaffold would involve:

Variation of the C-3 substituent: Replacing the chloro group with other halogens (fluoro, bromo, iodo) or with different functional groups (e.g., esters, ethers, amides) to investigate the role of electronics, sterics, and hydrogen bonding potential at this position.

Modification of the C-6 keto group: As discussed, this is a critical position. Modifications could include reduction to the alcohol, formation of oximes, or other derivatives to further probe its importance.

Alterations to the steroidal backbone: Introducing unsaturation or modifying other ring junctions to assess the impact of conformational changes on activity.

Derivatization of the nitrogen atom: Modifying the tertiary amine to explore its role in receptor binding and pharmacokinetic properties.

The synthesis of a small library of imperialine derivatives, including imperialinol and various 3-beta-esters, has already provided valuable insights into the SAR of these compounds for anticholinergic activity researchgate.net. A more comprehensive library based on this compound would undoubtedly accelerate the discovery of new and more potent therapeutic agents.

Biological Activities and Mechanistic Investigations in Preclinical and in Vitro Systems

Neuropharmacological Effects in Cellular and Animal Models

Restoration of Motor Learning Deficits in Parkinsonian Murine Models

Information regarding the effects of 3-beta-chloro-Imperialine (B582950) on the restoration of motor learning deficits in Parkinsonian murine models is not available in the reviewed preclinical literature. Studies on similar compounds, such as 3-alpha-chloro-imperialine, have investigated cholinergic modulation in the neostriatum, but specific research linking this compound to Parkinson's disease-related motor learning is not presently found. nih.govnih.gov

Antifungal Activity and Molecular Targets

Recent research has highlighted the potential of this compound as an antifungal agent, with studies focusing on its efficacy against specific plant pathogens and the elucidation of its mechanism of action through computational models.

In Vitro Efficacy Against Fungal Pathogens (e.g., Curvularia lunata)

In vitro computational studies have identified this compound as a metabolite with significant potential against fungal pathogens. researchgate.net Specifically, its activity has been noted in the context of Curvularia lunata, a dematiaceous fungus responsible for significant challenges in agriculture. researchgate.netresearchgate.net The compound was identified as a metabolite from the endophytic fungus Macrophomina pseudophaseolina and was selected for further in silico analysis based on its potential bio-control efficacy. researchgate.net

Molecular Docking Studies with Fungal Enzymes (e.g., β-tubulin) to Elucidate Mechanisms

To understand the antifungal mechanism of this compound, molecular docking studies have been performed. These computational analyses have focused on its interaction with key fungal enzymes. researchgate.net The research revealed that this compound demonstrates a superior binding affinity to the β-tubulin protein of C. lunata. researchgate.netresearchgate.net β-tubulin is a critical component of microtubules, which are essential for cell division and structure in fungi, making it a prime target for antifungal drugs. mdpi.comnih.gov The strong binding interaction suggests that this compound may exert its antifungal effect by disrupting microtubule function. researchgate.netresearchgate.net

Comparative Analysis with Commercial Antifungal Agents in Computational Models

In silico comparative analyses have further substantiated the potential of this compound. Molecular docking simulations compared its binding affinity for the fungal β-tubulin with that of a commercially available fungicide, carbendazim (B180503). The results showed that this compound had a more favorable binding energy than the conventional agent. researchgate.netresearchgate.net

Table 1: Molecular Docking Scores with C. lunata β-tubulin

| Compound | Dock Score (kcal/mol) | Source(s) |

|---|---|---|

| This compound | -7.45 | researchgate.net, researchgate.net |

| Quinoline-6,8-disulfonic acid | -7.30 | researchgate.net, researchgate.net |

| Bucladesine | -7.24 | researchgate.net, researchgate.net |

| Carbendazim (Commercial Fungicide) | -5.95 | researchgate.net, researchgate.net |

This data indicates that this compound has a stronger theoretical binding interaction with the fungal target protein compared to carbendazim, highlighting its promise as a lead for developing new antifungal treatments. researchgate.net

Broader Biological Spectrum Investigations (Excluding Clinical Implications)

Beyond its investigated antifungal potential, the broader biological activities of this compound are not extensively documented in the available literature. Research has been conducted on the parent compound, Imperialine (B1671802), which has been associated with activities such as calming asthma, lowering blood pressure, and improving the immune system. frontiersin.org However, these findings are not directly attributable to the chlorinated derivative, this compound. It is crucial to distinguish between the biological activities of different analogues, as minor structural modifications can lead to significant changes in biological function.

Advanced Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Energy Landscapes of 3-beta-chloro-Imperialine (B582950)

Conformational analysis is fundamental to understanding the relationship between the three-dimensional structure of a molecule and its energy. For a complex, polycyclic molecule like this compound, with its rigid yet potentially flexible ring systems, identifying the most stable low-energy conformations is crucial for predicting its binding affinity to biological targets. The energy landscape of the molecule is a map of its potential energy as a function of its conformational degrees of freedom.

The steroidal framework of Imperialine (B1671802) contains multiple six-membered rings and a seven-membered ring, which can adopt various conformations such as chair, boat, and skew-boat forms. researchgate.netrsc.org The substitution of the 3-beta-hydroxyl group with a chlorine atom can significantly alter the local and global conformational preferences due to changes in steric bulk and electronic properties.

Computational methods, particularly Density Functional Theory (DFT), are employed to perform a systematic search of the conformational space. rsc.org By calculating the single-point energies of various optimized geometries, an energy landscape can be constructed. For this compound, this would involve rotating key dihedral angles and evaluating the resultant energies to identify local and global minima. Research on imperialine derivatives has shown that hydrogen bonding and crystal packing forces can induce significant conformational changes in the polycyclic framework, a factor that computational analysis in a simulated solvent environment can help to clarify. researchgate.net

Table 1: Theoretical Conformational Energy Analysis Methods

| Computational Method | Application for this compound | Key Output |

|---|---|---|

| Systematic Conformational Search | Identifies a wide range of possible conformers by systematically altering rotatable bonds. | A large set of potential 3D structures. |

| Geometry Optimization (DFT/HF) | Calculates the lowest energy geometry for each potential conformer. | Optimized 3D coordinates and electronic energy. |

| Frequency Calculations | Confirms that optimized structures are true energy minima (no imaginary frequencies). | Vibrational frequencies, zero-point energy. |

Molecular Dynamics Simulations of Ligand-Macromolecule Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand when interacting with a biological macromolecule, such as a receptor or enzyme, over time. tandfonline.comnih.gov These simulations model the movements and interactions of atoms, offering a view of the stability of the binding pose, the flexibility of the protein, and the specific interactions that maintain the complex. mdpi.comacs.org

For this compound, a typical MD simulation would involve:

System Setup: The ligand is placed into the binding site of a target protein (identified via molecular docking). The complex is then solvated in a water box with counter-ions to neutralize the system.

Simulation: A force field (e.g., OPLS3, AMBER) is applied to describe the physics of the atomic interactions, and the system's trajectory is calculated over a period of nanoseconds to microseconds. mdpi.com

Analysis: The resulting trajectory is analyzed to understand the stability and dynamics of the complex.

Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the ligand and protein backbone from their initial positions, indicating the stability of the binding. RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. mdpi.com Studies on other steroidal alkaloids have successfully used MD simulations to confirm the stability of docked complexes and elucidate binding mechanisms. mdpi.comresearchgate.netnih.gov

Table 2: Representative Data from a Hypothetical MD Simulation Analysis

| Metric | Ligand-Protein Complex | Protein Alone (Apo) | Interpretation |

|---|---|---|---|

| Average RMSD (Backbone) | 1.8 Å | 2.5 Å | The complex is stable and less deviated than the unbound protein. |

| Average RMSF (Binding Site) | 0.9 Å | 1.4 Å | Binding site residues are stabilized and less flexible upon ligand binding. |

| Persistent H-Bonds | 2 | N/A | Two specific hydrogen bonds are consistently maintained throughout the simulation. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical (QC) calculations are used to investigate the electronic properties of a molecule, providing deep insights into its intrinsic reactivity. routledge.comrsc.org Methods such as Density Functional Theory (DFT) can be used to calculate a range of electronic structure properties and reactivity descriptors for this compound. aspbs.commdpi.com

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Table 3: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the propensity of the molecule to act as an electrophile. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govparssilico.com A pharmacophore model does not represent a real molecule but rather an abstract map of interaction points. columbiaiop.ac.in

For this compound and related alkaloids, a pharmacophore model can be generated based on the structures of known active compounds. researcher.life This model would typically include features such as:

Hydrogen Bond Acceptors (e.g., the C6-keto oxygen).

Hydrogen Bond Donors (e.g., the C20-hydroxyl group).

Hydrophobic/Aromatic Features (e.g., the rigid steroidal core).

Positive Ionizable Features (e.g., the tertiary amine nitrogen).

Once developed and validated, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases. This process rapidly filters vast libraries to identify structurally diverse compounds that match the pharmacophore and are therefore potential candidates for the same biological target, warranting further experimental testing.

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Location on Molecule | Role in Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | C6-keto group | Accepts H-bond from a donor residue in the receptor. |

| Hydrogen Bond Donor | C20-hydroxyl group | Donates H-bond to an acceptor residue in the receptor. |

| Hydrophobic Core | Steroidal rings (A, B, C, D) | Engages in van der Waals and hydrophobic interactions. |

| Positive Ionizable | Tertiary nitrogen in the F-ring | Can form ionic interactions or H-bonds at physiological pH. |

Protein-Ligand Interaction Fingerprints and Binding Hotspot Analysis

Protein-Ligand Interaction Fingerprints (IFPs) are computational tools that summarize and quantify the complex interactions between a ligand and a protein into a simple binary format. nih.govchemrxiv.org Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding pocket. This method allows for a detailed and easily comparable analysis of binding modes from docking or MD simulation results. researchgate.net

An IFP for a this compound-protein complex would encode the presence or absence of various interaction types, such as:

Hydrogen Bonds (donor and acceptor)

Hydrophobic Contacts

Ionic Interactions

Water-Bridged Interactions

Pi-Pi or Pi-Cation Stacking

By generating IFPs for each frame of an MD simulation trajectory, one can perform a "hotspot" analysis. This reveals which specific residues maintain their interactions with the ligand for the longest duration, identifying them as critical "hotspots" for binding affinity and stability. Comparing the IFPs of this compound with its parent compound, Imperialine, could precisely delineate how the 3-beta-chloro substitution alters the binding mode and key interactions. mdpi.com

Table 5: Hypothetical Protein-Ligand Interaction Fingerprint (Single Frame)

| Residue | Interaction Type | Bit Value |

|---|---|---|

| TYR 84 | Hydrophobic | 1 |

| TRP 279 | Pi-Pi Stacking | 1 |

| ASP 72 | Ionic | 1 |

| SER 122 | Hydrogen Bond (Sidechain) | 1 |

| PHE 330 | Hydrophobic | 1 |

| GLU 199 | Hydrogen Bond (Backbone) | 0 |

| HIS 440 | Water-Bridged | 1 |

(Note: Bit value 1 = interaction present; 0 = interaction absent)

Future Research Directions and Potential Research Applications

Development of 3-beta-chloro-Imperialine (B582950) as a Chemical Probe for Cholinergic System Research

The cholinergic system, crucial for memory, learning, and attention, is a key target in neurodegenerative disease research. nih.gov While direct studies on this compound's interaction with this system are emerging, research on its isomer, 3-alpha-chloro-imperialine, provides a strong rationale for its potential. Studies have identified 3-alpha-chloro-imperialine as a potent blocker of the cholinergic presynaptic modulation of glutamate (B1630785) afferents in the rat neostriatum. nih.govnih.govoup.comacs.org This suggests that cholinergic receptors, specifically muscarinic subtypes like M2, M3, and M4, are involved in regulating neurotransmitter release, a process that 3-alpha-chloro-imperialine can inhibit. nih.govacs.org

Given the stereochemical similarities, this compound could be developed as a valuable chemical probe. Its potential to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs) could help elucidate the complex mechanisms of cholinergic signaling. nih.gov As a research tool, it could be used to explore how acetylcholine modulates synaptic plasticity and neuronal excitability, processes fundamental to cognition and implicated in conditions like Alzheimer's disease. nih.govnih.gov The ability to selectively block specific cholinergic pathways would make it an invaluable asset for dissecting the intricate circuitry of the brain.

Exploration of Novel Biological Targets and Mechanisms beyond Current Knowledge

Beyond its potential role in the cholinergic system, this compound is a candidate for exploring new biological targets. The broader family of steroidal alkaloids from the Fritillaria genus, from which imperialine (B1671802) is derived, exhibits a wide array of pharmacological effects, including anti-inflammatory, antitumor, and antibacterial activities. iosrphr.orgresearchgate.netnih.gov This suggests that this compound may interact with multiple cellular pathways.

A significant area of interest is its antifungal activity. A computational docking analysis revealed that this compound demonstrates a superior binding affinity to the β-tubulin protein of the fungal pathogen Curvularia lunata when compared to the commercial fungicide carbendazim (B180503). researchgate.netresearchgate.net This finding points to β-tubulin as a novel and potent biological target. Disruption of β-tubulin function interferes with microtubule formation, a critical process for fungal cell division and structure. Further research could validate this interaction and explore its potential against a wider range of fungal pathogens, potentially leading to the development of new antifungal agents.

Strategic Derivatization for Enhanced Potency and Selectivity in Preclinical Studies

The chemical structure of this compound is amenable to strategic derivatization to enhance its biological activity. The process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. mdpi.comuef.finih.govnih.govekb.eg For instance, the derivatization of isoquinoline (B145761) alkaloids, which share structural motifs with steroidal alkaloids, has been shown to yield potent acetylcholinesterase inhibitors. nih.gov

Applying this strategy to this compound could yield analogues with improved affinity and selectivity for specific targets, such as particular subtypes of muscarinic receptors or the β-tubulin protein. mdpi.comnih.gov By systematically altering functional groups on the imperialine backbone, researchers could conduct structure-activity relationship (SAR) studies. These studies would identify the key molecular features responsible for its biological effects, guiding the design of more potent and selective compounds for preclinical evaluation in models of neurological disorders or fungal infections.

Investigation of Biosynthetic Pathways if this compound is Endophyte-Derived

The discovery that some steroidal alkaloids are produced by endophytic fungi living within Fritillaria plants adds a fascinating dimension to their biology. nih.gov For example, the endophytic fungus Fusarium redolens has been found to produce peimisine (B1663649) and imperialine-3β-D-glucoside. nih.govscispace.com More directly, this compound has been identified as a metabolite in a study involving the endophytic fungus Macrophomina pseudophaseolina. researchgate.net

This raises the question of its origin: is the compound synthesized by the plant, the endophyte, or through a symbiotic interaction? Investigating the biosynthetic pathway is a critical future research direction. This would involve transcriptome analysis and gene cluster identification within the endophyte's genome to find the enzymes responsible for its synthesis. nih.gov Understanding how endophytes produce or modify these complex alkaloids could pave the way for biotechnological production through fermentation, offering a sustainable alternative to extraction from slow-growing and endangered Fritillaria plants. nih.govplos.org

Applications in Agricultural Science as a Biopesticide or Crop Protectant

The potential of this compound extends into agricultural science. Alkaloids from the Fritillaria genus have known insecticidal properties, and there is growing interest in natural compounds as eco-friendly biopesticides. iosrphr.orgresearchgate.netdntb.gov.uajipb.net The most compelling evidence for this compound's agricultural potential comes from its demonstrated antifungal action.

In a computational study, this compound showed a stronger binding affinity for a key fungal protein than a conventional synthetic fungicide. researchgate.netresearchgate.net This suggests it could be developed as a potent biopesticide for controlling crop diseases caused by fungal pathogens like Curvularia lunata. researchgate.net Its natural origin could mean better biodegradability and lower non-target toxicity compared to synthetic chemicals. Further research should focus on in vitro and in vivo testing against a range of plant pathogens, formulation development to ensure stability and efficacy in field conditions, and evaluation of its environmental safety profile.

Interactive Data Table: Fungal Protein Binding Affinity

This table presents the results of a molecular docking analysis comparing the binding affinity of this compound and a commercial fungicide to the β-tubulin protein of the fungal pathogen Curvularia lunata. A more negative dock score indicates a stronger binding affinity.

| Compound | Target Protein | Target Organism | Dock Score (kcal/mol) | Source |

| This compound | β-tubulin | Curvularia lunata | -7.45 | researchgate.net |

| Carbendazim (Fungicide) | β-tubulin | Curvularia lunata | -5.95 | researchgate.net |

Q & A

Q. What are the established synthetic pathways for 3-beta-chloro-Imperialine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of Imperialine derivatives using reagents like SOCl₂ or PCl₃ under anhydrous conditions. Key variables include temperature (20–60°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. To optimize yield, conduct controlled experiments with incremental adjustments to these parameters and monitor purity via TLC/HPLC. Replication protocols should include detailed characterization (e.g., NMR, HRMS) for batch consistency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer : Use a combination of -NMR (500 MHz+), -NMR, and HRMS for structural confirmation. If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques like X-ray crystallography or 2D-COSY. For impurities, employ preparative HPLC to isolate byproducts and re-analyze. Systematic error analysis (e.g., solvent artifacts) is critical .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy and LC-MS. Control experiments should include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways. Quantify degradation products using calibration curves and report % recovery .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the chlorination kinetics of Imperialine derivatives?

- Methodological Answer : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to track reaction rates under varying concentrations of halogenating agents. Density Functional Theory (DFT) calculations can model transition states to identify rate-determining steps. Compare experimental activation energies with computational predictions to validate mechanisms .

Q. How can contradictory data in spectral assignments of this compound be resolved?

- Methodological Answer : Apply multi-technique triangulation:

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking studies (AutoDock Vina). For SAR, systematically modify substituents (e.g., replacing Cl with F/Br) and correlate changes in bioactivity. Use ANOVA to assess statistical significance of activity differences across analogs .

Q. How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic routes?

- Methodological Answer : Employ Molecular Dynamics (MD) simulations to predict solvent effects and transition-state geometries. Validate predictions with microreactor-based synthesis trials, varying flow rates and residence times. Cross-reference computed thermodynamic parameters (ΔG, ΔH) with DSC/TGA experimental data .

Q. What experimental designs are optimal for identifying degradation pathways in long-term stability studies?

- Methodological Answer : Use forced degradation under ICH Q1A guidelines: expose the compound to light (ICH Q1B), heat (40–60°C), and humidity (75% RH). Analyze degradation products via LC-MS/MS with high-resolution mass accuracy. Isotope tracer studies (-H₂O) can distinguish hydrolytic vs. oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.